AR-C155858
Overview
Description
AR-C155858 is a potent inhibitor of monocarboxylate transporters, specifically monocarboxylate transporter 1 and monocarboxylate transporter 2 . These transporters are involved in the bidirectional proton-linked transport of short-chain monocarboxylates such as lactic acid and pyruvic acid across the plasma membrane of mammalian cells . This compound has shown significant potential in inhibiting these transporters, making it a valuable compound in various scientific research fields .
Mechanism of Action
Target of Action
AR-C155858 primarily targets monocarboxylate transporters 1 and 2 (MCT1 and MCT2) . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for various metabolic processes .
Mode of Action
This compound inhibits MCT1 and MCT2 by binding to an intracellular site involving transmembrane helices 7-10 . This binding inhibits the transport of lactate and other monocarboxylates, disrupting the normal metabolic processes of the cell .
Biochemical Pathways
The inhibition of MCT1 and MCT2 by this compound affects the lactate transport pathway . This disruption can lead to changes in cellular metabolism, as lactate plays a key role in energy production and other metabolic processes .
Pharmacokinetics
This compound exhibits time-dependent inhibition of L-lactate uptake, with maximal inhibition occurring after a 5-min pre-incubation period . Following removal of this compound from the incubation buffer, inhibition of L-lactate uptake is only fully reversed after several hours, indicating that this inhibitor is slowly reversible . This compound demonstrates a trend toward higher uptake at lower pH, a characteristic of proton-dependent MCT1 .
Result of Action
The inhibition of MCT1 and MCT2 by this compound leads to a disruption in lactate transport, which can impair cellular metabolism . This can result in decreased cell proliferation, as seen in Raji lymphoma cells . In addition, this compound has been shown to inhibit glycolysis and glutathione synthesis in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the uptake of this compound, with higher uptake observed at lower pH levels . This suggests that the efficacy and stability of this compound can be influenced by the acidity of the environment.
Biochemical Analysis
Biochemical Properties
AR-C155858 is a tight-binding non-competitive inhibitor with a Ki value of 2.3±1.4 nM and Kcat value of 12.2±1.1 s-1 . It inhibits MCT1 and MCT2 with similar potency, but is inactive against MCT4 . The inhibition is exerted by this compound binding to a site on MCT1 accessible from the cytosol .
Cellular Effects
This compound has been shown to inhibit the uptake of L-lactate, a key monocarboxylate, in cells expressing MCT1 and MCT2 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, as L-lactate plays a crucial role in these processes .
Molecular Mechanism
This compound binds to an intracellular site on MCT1 involving transmembrane helices 7–10 . Key residues for this compound binding include Asn 147, Arg 306, Ser 364, Lys 38, Asp 302, Phe 360, Leu 274, and Ser 278 . These interactions play key roles in the translocation cycle .
Temporal Effects in Laboratory Settings
Its potent inhibition of MCT1 and MCT2 suggests that it could have long-term effects on cellular function, particularly in cells that rely on these transporters for lactic acid transport .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent inhibition of MCT1 and MCT2, it is likely that dosage would significantly impact its effects .
Metabolic Pathways
This compound, by inhibiting MCT1 and MCT2, plays a role in the metabolic pathways involving the transport of short-chain monocarboxylates such as L-lactate and pyruvate . This could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is thought to enter the cell before binding to an intracellular site on MCT1 .
Subcellular Localization
Given that it binds to an intracellular site on MCT1, it is likely localized within the cell .
Preparation Methods
The synthesis of AR-C155858 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
AR-C155858 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and ethanol, as well as catalysts like palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AR-C155858 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
AR-C155858 is unique in its high potency and selectivity for monocarboxylate transporter 1 and monocarboxylate transporter 2 . Similar compounds include:
7-aminocarboxycoumarin derivatives: These compounds selectively inhibit lactate influx but not efflux in tumor cells expressing monocarboxylate transporter 1 and monocarboxylate transporter 4.
This compound stands out due to its ability to inhibit both monocarboxylate transporter 1 and monocarboxylate transporter 2, making it a versatile tool in scientific research .
Properties
IUPAC Name |
6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVOJWVBJIOFM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4C[C@@H](CO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436993 | |
Record name | AR-C155858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496791-37-8 | |
Record name | AR-C155858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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